molecular formula C8H9Br2N B3368876 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine CAS No. 220757-76-6

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

Cat. No. B3368876
CAS RN: 220757-76-6
M. Wt: 278.97 g/mol
InChI Key: WDHFLSDUDGZUKC-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of bromine and methyl groups in its structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not harmful to human health.

Advantages and Limitations for Lab Experiments

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine has several advantages in lab experiments, such as its ability to act as a versatile building block in the synthesis of various organic compounds. However, its limitations include its low solubility in water and some organic solvents.

Future Directions

There are several future directions for the research and development of 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine. Some of these include:
1. Development of new synthetic methods for the production of this compound.
2. Investigation of the mechanism of action and potential applications in various fields.
3. Study of the structure-activity relationship of this compound and its derivatives.
4. Development of new materials and devices based on the unique properties of this compound.
5. Investigation of the potential of this compound as a drug candidate for various diseases.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. Its low toxicity and versatility make it a valuable building block in the synthesis of various organic compounds. Further research is needed to explore its potential applications and develop new synthetic methods for its production.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine is widely used in scientific research as a building block in the synthesis of various organic compounds. It is used in the development of new drugs, agrochemicals, and materials. This compound has also shown potential in the field of organic electronics and optoelectronics.

properties

IUPAC Name

4-bromo-2-(bromomethyl)-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFLSDUDGZUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Br)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619374
Record name 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220757-76-6
Record name 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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